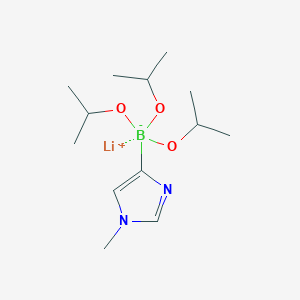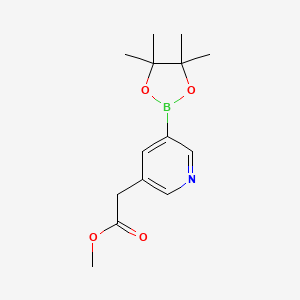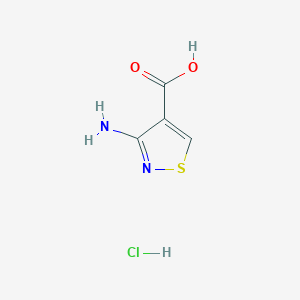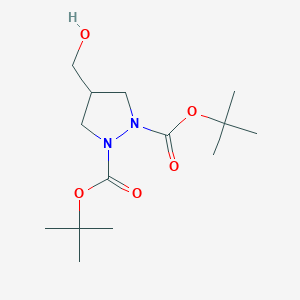![molecular formula C10H11IN2O B14032206 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-](/img/structure/B14032206.png)
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)- is a derivative of the pyrrolopyridine family This compound is characterized by the presence of an iodine atom at the 3-position and an isopropoxy group at the 4-position of the pyrrolopyridine ring
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)- can be achieved through various synthetic routes
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 3-substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)- has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in biological studies to explore its effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)- involves its interaction with specific molecular targets, such as FGFRs. By binding to the ATP-binding site of these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition results in the induction of apoptosis and the inhibition of cancer cell migration and invasion .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the iodine and isopropoxy substituents.
3-Iodo-1H-pyrrolo[2,3-b]pyridine: A derivative with only the iodine substituent at the 3-position.
4-(1-Methylethoxy)-1H-pyrrolo[2,3-b]pyridine: A derivative with only the isopropoxy group at the 4-position.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)- lies in its dual substituents, which confer distinct reactivity and biological properties compared to its analogs.
Properties
IUPAC Name |
3-iodo-4-propan-2-yloxy-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN2O/c1-6(2)14-8-3-4-12-10-9(8)7(11)5-13-10/h3-6H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMNNCFBBHBMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C2C(=CNC2=NC=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14032142.png)











